An In-depth Technical Guide to m-PEG14-NHS Ester for Researchers and Drug Development Professionals
An In-depth Technical Guide to m-PEG14-NHS Ester for Researchers and Drug Development Professionals
Introduction to m-PEG14-NHS Ester
m-PEG14-NHS ester is a monodisperse polyethylene glycol (PEG) derivative that serves as a critical tool in bioconjugation and drug development. It is a heterobifunctional linker composed of three key components:
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m-PEG (methoxy-PEG): A methoxy-capped polyethylene glycol chain. The "14" in its name denotes a precise chain of 14 ethylene glycol units. This hydrophilic polymer chain is known to enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and improve pharmacokinetic profiles.
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NHS ester (N-hydroxysuccinimide ester): A highly reactive functional group that selectively forms stable amide bonds with primary amines (-NH₂) found on biomolecules such as proteins, peptides, and antibodies.
This combination makes m-PEG14-NHS ester a versatile reagent for PEGylation, a process that covalently attaches PEG chains to molecules of interest. A significant application of this linker is in the construction of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2]
Core Function and Mechanism of Action
The primary function of m-PEG14-NHS ester is to act as a covalent linker, enabling the PEGylation of various substrates.
Mechanism of Amine Coupling:
The conjugation reaction is initiated by the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][4] The reaction is most efficient in a neutral to slightly basic pH range (7.2-8.5), where the primary amines are sufficiently deprotonated and nucleophilic.[5]
A critical competing reaction is the hydrolysis of the NHS ester in an aqueous solution, which also increases with pH. Therefore, careful control of reaction conditions is essential for optimal conjugation efficiency.
Physicochemical and Reactivity Data
While specific kinetic data for m-PEG14-NHS ester is not extensively published, the following tables summarize its general properties and the known reactivity and stability of similar PEG-NHS ester compounds.
Table 1: Physicochemical Properties of m-PEG14-NHS Ester
| Property | Value | Reference |
| Molecular Formula | C₃₄H₆₃NO₁₈ | |
| Molecular Weight | 773.86 g/mol | |
| Appearance | White to off-white solid or viscous oil | - |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Table 2: Reactivity and Stability Data for NHS Esters
| Parameter | Condition | Value | Reference |
| Optimal Reaction pH | Amine Conjugation | 7.2 - 8.5 | |
| Half-life of Hydrolysis | pH 7.0, 0°C | 4 - 5 hours | |
| Half-life of Hydrolysis | pH 8.6, 4°C | 10 minutes | |
| Half-life of Hydrolysis | pH 7.4 (Branched PEG-NHS) | > 120 minutes | |
| Half-life of Hydrolysis | pH 9.0 (Branched PEG-NHS) | < 9 minutes |
Key Applications
The properties of m-PEG14-NHS ester make it suitable for a range of applications in research and drug development.
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Protein and Peptide PEGylation: Enhances the therapeutic properties of protein and peptide drugs by increasing their half-life, solubility, and stability, while reducing their immunogenicity.
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Antibody-Drug Conjugate (ADC) Development: Used as a linker to attach cytotoxic drugs to antibodies, leveraging the PEG spacer to improve the ADC's pharmacokinetic properties.
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PROTAC Synthesis: Acts as a linker in PROTACs, connecting the two targeting ligands. The length and hydrophilicity of the PEG chain are critical for optimizing the ternary complex formation and subsequent target protein degradation.
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Surface Modification: Used to modify the surfaces of nanoparticles, liposomes, and medical devices to reduce non-specific protein binding and improve biocompatibility.
Experimental Protocols
Below are detailed protocols for common applications of m-PEG14-NHS ester.
Protocol for Protein PEGylation
This protocol describes the general procedure for conjugating m-PEG14-NHS ester to a protein containing accessible primary amines.
Materials:
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Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
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m-PEG14-NHS ester
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
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Conjugation Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0
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Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
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Desalting columns or dialysis equipment for purification
Procedure:
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Preparation of Protein: Dissolve the protein to a concentration of 1-10 mg/mL in the Conjugation Buffer. Ensure the buffer is free of primary amines like Tris or glycine.
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Reagent Preparation: Immediately before use, bring the vial of m-PEG14-NHS ester to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.
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Calculation of Reagent Amount: To achieve a sufficient degree of labeling, a molar excess of the PEG reagent is required. A 20-fold molar excess is a common starting point for labeling 1-10 mg/mL of an antibody.
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Conjugation Reaction: Add the calculated volume of the 10 mM m-PEG14-NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume.
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Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
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Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted m-PEG14-NHS ester.
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Purification: Remove excess, unreacted m-PEG14-NHS ester and byproducts by using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer.
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Characterization and Storage: Analyze the PEGylated protein using SDS-PAGE and/or mass spectrometry to determine the degree of PEGylation. Store the final conjugate under conditions optimal for the unmodified protein.
Protocol for Small Molecule Modification (PROTAC Synthesis)
This protocol outlines the modification of an amine-containing small molecule, a common step in PROTAC synthesis.
Materials:
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Amine-containing small molecule (e.g., E3 ligase ligand with an amine handle)
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m-PEG14-NHS ester
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Anhydrous organic solvent (e.g., DMF, DCM, DMSO)
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Base (e.g., DIPEA, TEA)
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LC-MS or TLC for reaction monitoring
Procedure:
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Dissolution: Dissolve the amine-containing small molecule in an anhydrous organic solvent.
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a base such as DIPEA (1.5-2.0 equivalents) to the solution.
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Addition of PEG Reagent: Add m-PEG14-NHS ester (typically 1.0-1.2 equivalents) to the reaction mixture while stirring.
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Reaction and Monitoring: Stir the reaction at room temperature for 3-24 hours. Monitor the progress of the reaction by LC-MS or TLC until the starting material is consumed.
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Work-up and Purification: Upon completion, quench the reaction if necessary. The crude product can be purified using standard organic synthesis techniques such as flash column chromatography to isolate the PEGylated small molecule.
Visualizations: Workflows and Mechanisms
Protein PEGylation Workflow
Caption: A typical experimental workflow for protein PEGylation.
PROTAC Mechanism of Action
Caption: The mechanism of action for a PROTAC molecule.
